molecular formula C11H9BrN4S B249701 8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B249701
M. Wt: 309.19 g/mol
InChI Key: JEHUBALMZIABHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a member of the triazinoindole family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes and to activate others, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been extensively studied in vitro and in vivo. This compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in various tissues. In addition, 8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been investigated for its potential to induce apoptosis in cancer cells, which could make it a promising candidate for anticancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is that it is relatively easy to synthesize and purify. This compound has also been shown to have low toxicity, making it suitable for use in cell culture experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on 8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential for use in anticancer therapy.
Conclusion:
In conclusion, 8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has been investigated for its potential use in the treatment of neurological disorders. While there are still many unanswered questions regarding the mechanism of action of this compound, it is clear that it has the potential to be a valuable tool in scientific research and drug development.

Synthesis Methods

The synthesis of 8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves the reaction of 5-ethyl-1H-indole-3-thiol with bromine and sodium azide in the presence of a copper catalyst. This method has been described in detail in several scientific publications and has been shown to produce high yields of the desired compound.

Scientific Research Applications

8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Molecular Formula

C11H9BrN4S

Molecular Weight

309.19 g/mol

IUPAC Name

8-bromo-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C11H9BrN4S/c1-2-16-8-4-3-6(12)5-7(8)9-10(16)13-11(17)15-14-9/h3-5H,2H2,1H3,(H,13,15,17)

InChI Key

JEHUBALMZIABHW-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C3=NNC(=S)N=C31

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C3=NNC(=S)N=C31

Origin of Product

United States

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